molecular formula C15H14N2O2 B7503252 N-(3-methylpyridin-2-yl)-2,3-dihydro-1-benzofuran-5-carboxamide

N-(3-methylpyridin-2-yl)-2,3-dihydro-1-benzofuran-5-carboxamide

Cat. No.: B7503252
M. Wt: 254.28 g/mol
InChI Key: OJUUYSIJZIMRJZ-UHFFFAOYSA-N
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Description

N-(3-methylpyridin-2-yl)-2,3-dihydro-1-benzofuran-5-carboxamide, also known as GSK-3β inhibitor VIII, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a selective inhibitor of glycogen synthase kinase-3β (GSK-3β), which is a key enzyme involved in various cellular processes such as cell proliferation, differentiation, and apoptosis.

Mechanism of Action

N-(3-methylpyridin-2-yl)-2,3-dihydro-1-benzofuran-5-carboxamide is a selective inhibitor of this compoundβ, which is a serine/threonine kinase that plays a crucial role in various cellular processes. This compoundβ is involved in the regulation of glycogen metabolism, cell cycle progression, and apoptosis. The inhibition of this compoundβ by this compound leads to the activation of the Wnt/β-catenin signaling pathway, which is involved in the regulation of cell proliferation and differentiation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of β-catenin, which is a key component of the Wnt signaling pathway. Additionally, it has been shown to increase the levels of neurotrophic factors such as brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF), which are important for the survival and growth of neurons. This compound has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

N-(3-methylpyridin-2-yl)-2,3-dihydro-1-benzofuran-5-carboxamide has several advantages for lab experiments. It is a selective inhibitor of this compoundβ, which makes it a valuable tool for studying the role of this compoundβ in various cellular processes. Additionally, it has been shown to have low toxicity and good bioavailability, which makes it a suitable candidate for in vivo studies. However, one of the limitations of this compound is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several future directions for the research on N-(3-methylpyridin-2-yl)-2,3-dihydro-1-benzofuran-5-carboxamide. One of the areas of interest is the potential therapeutic applications of this compound in neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Additionally, there is growing interest in the use of this compound as a potential anti-cancer agent. Further research is needed to fully understand the mechanisms underlying the therapeutic effects of this compound and to explore its potential applications in various disease settings.

Synthesis Methods

The synthesis of N-(3-methylpyridin-2-yl)-2,3-dihydro-1-benzofuran-5-carboxamide involves several steps. The starting material for the synthesis is 2,3-dihydro-1-benzofuran-5-carboxylic acid, which is reacted with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 3-methyl-2-pyridylamine to form the amide intermediate, which is then reduced with sodium borohydride to give the final product. The overall yield of the synthesis is around 40%.

Scientific Research Applications

N-(3-methylpyridin-2-yl)-2,3-dihydro-1-benzofuran-5-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have neuroprotective effects in various neurodegenerative diseases such as Alzheimer's disease, Parkinson's disease, and Huntington's disease. Additionally, it has been shown to have anti-inflammatory, anti-cancer, and anti-diabetic properties.

Properties

IUPAC Name

N-(3-methylpyridin-2-yl)-2,3-dihydro-1-benzofuran-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2/c1-10-3-2-7-16-14(10)17-15(18)12-4-5-13-11(9-12)6-8-19-13/h2-5,7,9H,6,8H2,1H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJUUYSIJZIMRJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)NC(=O)C2=CC3=C(C=C2)OCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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